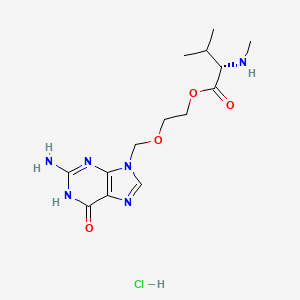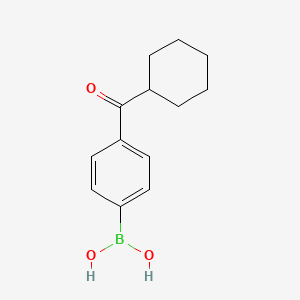
4-(Cyclohexanecarbonyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexanecarbonyl)phenylboronic acid is a boronic acid derivative. Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The molecular formula of this compound is C13H17BO3 .
Synthesis Analysis
Boronic acids, including phenylboronic acid, are generally stable and non-toxic groups that are easily synthesized. They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Molecular Structure Analysis
The molecular structure of boronic acids, including this compound, is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital .
Chemical Reactions Analysis
Boronic acids, especially phenylboronic acid, have been designed for glucose-sensitive self-regulated insulin delivery. The cross-linked three-dimensional (3D) structure endows the glucose-sensitive gels with great physicochemical properties . Boronic acid anticancer agents are mostly proteasome inhibitors .
Physical and Chemical Properties Analysis
Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . The molecular formula of this compound is C13H17BO3 .
Aplicaciones Científicas De Investigación
Benzoxaboroles: A Framework for Diverse Applications
Benzoxaboroles, which include derivatives of phenylboronic acids like 4-(Cyclohexanecarbonyl)phenylboronic acid, have been extensively studied for their unique properties and wide-ranging applications. Initially explored over 50 years ago, their significant interest in recent research is attributed to their exceptional properties and versatile applications. Beyond serving as essential building blocks and protecting groups in organic synthesis, certain benzoxaboroles exhibit biological activity and are under clinical trials. Their capacity to bind hydroxyl compounds enables their application as molecular receptors for sugars and glycoconjugates, showcasing their potential in both therapeutic and biochemical research contexts (Adamczyk-Woźniak et al., 2009).
Advanced Drug Delivery Systems
Phenylboronic acid derivatives, including this compound, have been instrumental in the development of pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules for targeted drug delivery. These smart delivery systems are designed to respond to physiological changes, such as pH variations or the presence of specific sugars, to release therapeutic agents precisely where needed. This innovative approach has applications in delivering peptides, proteins, anti-cancer, and anti-inflammatory drugs, offering a promising avenue for enhancing the efficacy and specificity of treatments (Sato et al., 2011).
Green Chemistry and Catalysis
The synthesis and application of renewable polysaccharide catalysts derived from palladium nanoparticles, with phenylboronic acid derivatives as key components, represent a significant advance in green chemistry. These heterogeneous catalysts facilitate the Suzuki cross-coupling of halobenzenes and phenylboronic acids, demonstrating high activity and recyclability. This approach aligns with sustainable chemistry principles by minimizing waste and using renewable resources, highlighting the role of this compound derivatives in developing environmentally friendly catalytic processes (Wolfson & Levy‐Ontman, 2020).
Mecanismo De Acción
- The primary target of 4-(Cyclohexanecarbonyl)phenylboronic acid is cocaine esterase , an enzyme found in Rhodococcus sp. (strain MB1 Bresler) . Cocaine esterase plays a crucial role in metabolizing cocaine by hydrolyzing it into inactive metabolites. The compound likely interacts with the active site of this enzyme, affecting its function .
Target of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Direcciones Futuras
Boronic acid-based glucose-sensitive gels, including hydrogels, microgels, and nanogels, are expected to significantly promote the development of smart self-regulated drug delivery systems for diabetes therapy . The synthesis of novel one-walled meso-phenylboronic acid-functionalized C4P from simple and commercially available starting materials, for instance, pyrrole, 4-acetylphenylboronic acid, and others, is also a promising direction .
Propiedades
IUPAC Name |
[4-(cyclohexanecarbonyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h6-10,16-17H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGXTZOSEOYJPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C2CCCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681666 |
Source


|
| Record name | [4-(Cyclohexanecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-30-1 |
Source


|
| Record name | Boronic acid, B-[4-(cyclohexylcarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Cyclohexanecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
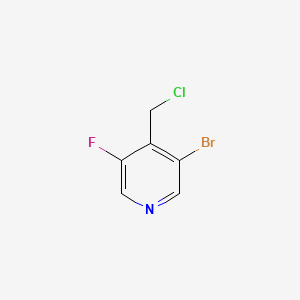
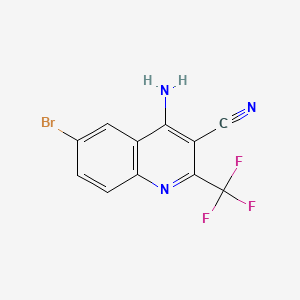

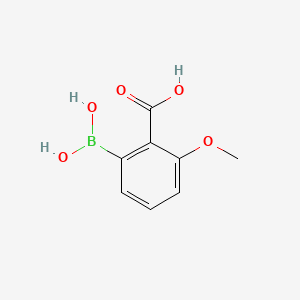
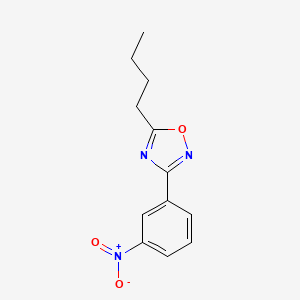
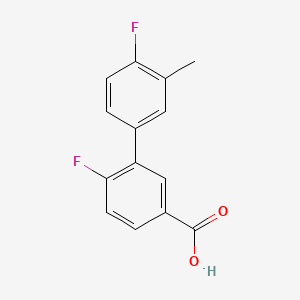
![6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B594979.png)
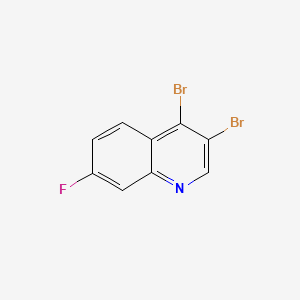
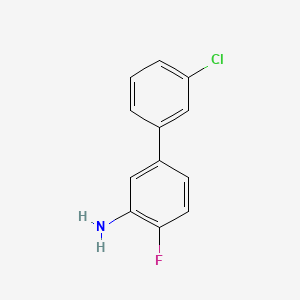
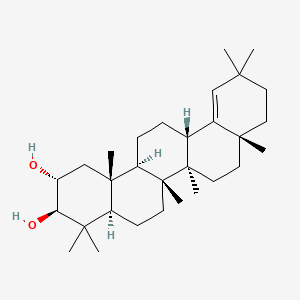
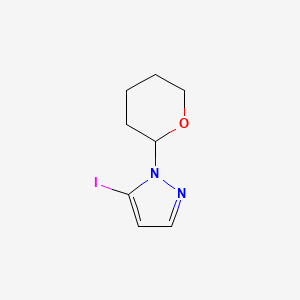
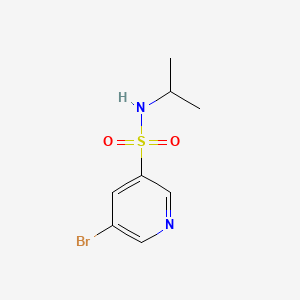
![Ethyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594991.png)
